molecular formula C18H21F2N3O2 B2787343 2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine CAS No. 2415504-11-7

2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine

Cat. No.: B2787343
CAS No.: 2415504-11-7
M. Wt: 349.382
InChI Key: FXJJPEGJZINPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at the 2-position with a piperidin-4-yloxy group, which is further modified by a benzyl moiety bearing a difluoromethoxy group at the ortho position of the phenyl ring (Fig. 1). The difluoromethoxy group contributes to lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs .

Properties

IUPAC Name

2-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O2/c1-13-10-21-18(22-11-13)24-15-6-8-23(9-7-15)12-14-4-2-3-5-16(14)25-17(19)20/h2-5,10-11,15,17H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJJPEGJZINPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the difluoromethoxyphenyl group, and the attachment of the methylpyrimidine moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Pyrimidine Scaffolds

{4-[6-(2-Fluoro-4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yloxy]-piperidin-1-yl}-1-(3-fluoro-phenyl)-ethanone (EP 1 808 168 B1, )
  • Key Differences: Replaces the difluoromethoxy group with a methanesulfonyl substituent. Contains an additional fluorophenyl-ethanone moiety on the piperidine nitrogen.
  • Implications: Methanesulfonyl group enhances aqueous solubility and hydrogen-bonding capacity compared to the lipophilic difluoromethoxy group . The ethanone substitution may alter pharmacokinetics (e.g., plasma protein binding).
LDK378 (Compound 15b, )
  • Structure : 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine.
  • Key Differences :
    • Pyrimidine 2,4-diamine core instead of a single oxy-piperidine substitution.
    • Includes isopropylsulfonyl and isopropoxy groups.
  • Implications :
    • The diamine structure facilitates dual hydrogen bonding with kinase targets (e.g., ALK), whereas the target compound’s piperidinyloxy group may engage in hydrophobic interactions .
    • Isopropylsulfonyl substituents improve metabolic stability but increase molecular weight.
2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol ()
  • Key Differences: Features a phenol group and a 4-methoxyphenyl substitution on the pyrimidine. Lacks the piperidine ring.
  • Methoxy substituents may reduce metabolic clearance compared to difluoromethoxy .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) Melting Point (°C)
Target Compound ~407.4 3.2 <0.1 (predicted) Not reported
LDK378 () 552.1 4.5 0.05 (experimental) 198–200
EP 1 808 168 B1 () ~580.6 2.8 >1 (predicted) Not reported
2-[2-amino...phenol () 433.4 2.1 0.2 (predicted) Not reported

*logP values estimated using fragment-based methods.

Key Observations :

  • The target compound’s difluoromethoxy group increases logP compared to methoxy analogs (), suggesting higher membrane permeability but lower solubility.

Pharmacological Implications

  • The difluoromethoxy group may enhance blood-brain barrier penetration compared to non-fluorinated analogs .
  • LDK378: Demonstrated efficacy in ALK-positive xenograft models (IC₅₀ = 0.3 nM), highlighting the importance of substituent positioning for potency .
  • Methanesulfonyl Analogues () : Sulfonyl groups improve solubility but may reduce CNS penetration due to increased polarity .

Biological Activity

2-[(1-{[2-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine, with the CAS number 2415504-11-7, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement comprising a piperidine ring, a difluoromethoxyphenyl group, and a methylpyrimidine moiety, which contribute to its diverse chemical properties and biological applications.

The molecular formula of this compound is C18H21F2N3O2C_{18}H_{21}F_2N_3O_2, with a molecular weight of 349.4 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₈H₂₁F₂N₃O₂
Molecular Weight349.4 g/mol
CAS Number2415504-11-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, influencing various signaling pathways. Although the precise molecular targets remain under investigation, preliminary studies suggest potential interactions with pathways relevant to cancer and neurological disorders.

Antiproliferative Effects

Research has indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can inhibit cell growth in human cancer models such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma) cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-Difluoromethoxy derivativeMCF710.5
2-Difluoromethoxy derivativeHT-298.3
2-Difluoromethoxy derivativeM2112.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Neuroprotective Activity

The piperidine moiety in the compound suggests possible neuroprotective effects. Studies have indicated that similar compounds may exert protective effects against neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the effects of various derivatives of piperidine compounds on cancer cell lines, revealing that those with difluoromethoxy substitutions had enhanced antiproliferative activities compared to their non-substituted counterparts .
  • Neuroprotective Evaluation : Another study focused on the neuroprotective potential of piperidine derivatives, highlighting their ability to reduce apoptosis in neuronal cells exposed to oxidative stress .

Q & A

Basic Research Questions

1. Synthesis Optimization and Reaction Conditions Q: What are the critical parameters for optimizing the synthesis of 2-[(1-{[2-(difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine? A: Key parameters include:

  • Temperature control : Exothermic reactions (e.g., coupling steps) require gradual reagent addition to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution at the piperidin-4-yloxy position .
  • Catalysts : Use of p-toluenesulfonic acid (p-TsOH) for cyclization or coupling steps improves yield, as demonstrated in analogous pyrimidine syntheses .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) resolves intermediates, while recrystallization in ethanol ensures final product purity .

2. Structural Characterization Techniques Q: Which analytical methods are recommended for confirming the structure of this compound? A: A multi-technique approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., difluoromethoxy group at δ ~7.5 ppm for aromatic protons; piperidine ring protons at δ ~1.5–3.0 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 391.15 for C19H21F2N3O2) and fragments (e.g., loss of difluoromethoxy group) .
  • X-ray crystallography : Resolves stereochemistry of the piperidine ring and pyrimidine orientation, critical for SAR studies .

3. Initial Biological Screening Strategies Q: How should researchers design preliminary assays to evaluate this compound’s bioactivity? A: Prioritize:

  • Enzyme inhibition assays : Test against kinases (e.g., ALK) or phosphodiesterases, given structural similarity to LDK378 (a pyrimidine-based ALK inhibitor) .
  • Cellular viability assays : Use cancer cell lines (e.g., H2228 for ALK-positive models) with IC50 determination via MTT assays .
  • ADMET profiling : Assess solubility (logP ~2.8 predicted), metabolic stability in liver microsomes, and CYP450 inhibition to prioritize lead optimization .

Advanced Research Questions

4. Structure-Activity Relationship (SAR) Studies Q: How can researchers systematically modify this compound to explore SAR? A: Focus on:

  • Piperidine substitutions : Replace the difluoromethoxy group with methoxy or chloro groups to assess electronic effects on target binding .
  • Pyrimidine modifications : Introduce methyl or trifluoromethyl groups at position 5 to evaluate steric and hydrophobic interactions .
  • Bioisosteric replacements : Substitute the piperidine ring with morpholine or azetidine to probe conformational flexibility .
  • In silico docking : Use AutoDock or Schrödinger to model interactions with ALK or other kinases, guided by crystallographic data from analog LDK378 .

5. Resolving Data Contradictions in Biological Activity Q: How should conflicting results between in vitro and in vivo efficacy be addressed? A: Follow this protocol:

  • Dose recalibration : Ensure in vivo doses align with pharmacokinetic data (e.g., bioavailability >30% in rat models) .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies (e.g., hydroxylation at the piperidine ring) .
  • Target engagement assays : Confirm target inhibition in tissues via Western blot (e.g., phospho-ALK levels in xenografts) .

6. Computational Modeling for Mechanism Elucidation Q: What computational strategies validate the hypothesized mechanism of action? A: Combine:

  • Molecular dynamics (MD) simulations : Simulate binding stability to ALK’s ATP pocket over 100 ns trajectories, comparing with LDK378’s binding mode .
  • QSAR modeling : Correlate substituent hydrophobicity (ClogP) with IC50 values to predict optimizable regions .
  • Free energy perturbation (FEP) : Calculate ΔΔG for mutations (e.g., L1196M in ALK) to predict resistance profiles .

7. Analytical Method Validation for Stability Studies Q: Which protocols ensure reliable stability data under varying conditions? A: Implement:

  • Forced degradation studies : Expose to acid (0.1M HCl), base (0.1M NaOH), peroxide (3% H2O2), and UV light (ICH Q1B) to identify degradation products .
  • HPLC-DAD method : Use a C18 column (5 µm, 250 mm) with mobile phase (ACN:0.1% TFA) at 1.0 mL/min; monitor at 254 nm .
  • Mass balance analysis : Ensure total impurity <0.5% under accelerated conditions (40°C/75% RH for 6 months) .

8. Scaling-Up Synthesis for Preclinical Studies Q: What adjustments are needed to transition from milligram to gram-scale synthesis? A: Key steps include:

  • Batch reactor optimization : Maintain stirring efficiency and temperature uniformity to prevent hotspots .
  • Catalyst recycling : Use immobilized catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to reduce costs .
  • Crystallization control : Seed with pure compound to ensure consistent polymorph formation and avoid amorphous byproducts .

9. Addressing Synthetic Intermediate Instability Q: How can labile intermediates (e.g., piperidin-4-yloxy precursors) be stabilized? A: Mitigate via:

  • Low-temperature storage : Keep intermediates at –20°C under nitrogen .
  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) for hydroxyl groups during coupling steps .
  • In situ derivatization : Convert unstable amines to stable salts (e.g., HCl salts) before purification .

10. Comparative Analysis with Structural Analogs Q: How does this compound compare to its closest analogs in terms of efficacy and toxicity? A: Benchmark against:

  • LDK378 (Ceritinib) : Superior ALK inhibition (IC50 <0.2 nM) but higher hepatotoxicity; structural differences (e.g., difluoromethoxy vs. isopropoxy) may reduce off-target effects .
  • TAE684 : Higher potency but poor metabolic stability; the 5-methylpyrimidine in this compound may enhance microsomal stability .
  • Pyrimidine-thiazolidinone hybrids : Lower cytotoxicity (CC50 >50 µM in HEK293 cells) due to reduced off-target kinase binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.